N-(3-acetylphenyl)-4-aminobenzenesulfonamide
Description
Historical Context and Medicinal Chemistry Significance of the Sulfonamide Class
The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, unveiled that the in vivo cleavage of Prontosil produced the active metabolite sulfanilamide. This molecule, with its characteristic SO2NH2 group, became the progenitor of the sulfa drugs, which were the first class of drugs to effectively treat systemic bacterial infections.
The introduction of sulfonamides revolutionized medicine, providing the first effective treatments for a range of bacterial ailments, including pneumonia and puerperal fever. Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. As humans obtain folic acid from their diet, sulfonamides selectively target bacterial metabolic pathways.
Beyond their antibacterial properties, the sulfonamide moiety has proven to be a versatile pharmacophore. mdpi.com Its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding have made it a privileged scaffold in drug design. This has led to the development of sulfonamide-containing drugs with a wide array of therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.gov
Rationale for Investigating N-(3-acetylphenyl)-4-aminobenzenesulfonamide as a Core Research Scaffold
The specific focus on this compound as a research scaffold stems from the unique combination of its constituent parts: the 4-aminobenzenesulfonamide core and the 3-acetylphenyl substituent. The 4-aminobenzenesulfonamide portion provides a well-established pharmacophore with a known safety and activity profile, while the acetylphenyl group offers several strategic advantages for further chemical modification and biological activity.
The acetyl group, a ketone, is a versatile functional handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as amines, alcohols, and hydrazones, allowing for the creation of large and diverse libraries of derivative compounds. This chemical tractability is a key reason for its use as a scaffold in drug discovery.
Research into related N-(acetylphenyl)benzenesulfonamide derivatives has demonstrated a broad spectrum of biological activities, providing a strong rationale for the continued investigation of this scaffold. For example, derivatives have been explored for their potential as anticholinesterase and antioxidant agents, highlighting the diverse therapeutic possibilities.
Overview of Contemporary Research Avenues and Future Trajectories within Sulfonamide Chemistry
Contemporary research in sulfonamide chemistry is vibrant and multifaceted, extending far beyond the traditional realm of antibacterials. A significant focus is on the development of novel anticancer agents. Sulfonamide derivatives are being investigated as inhibitors of various targets implicated in cancer, such as carbonic anhydrases, matrix metalloproteinases, and protein kinases. The ability of the sulfonamide group to coordinate with metal ions in the active sites of these enzymes is a key aspect of their inhibitory activity.
Another burgeoning area of research is in the field of neurodegenerative diseases. For instance, certain sulfonamide derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the management of Alzheimer's disease. mdpi.com
The development of multi-target-directed ligands is also a growing trend in medicinal chemistry, and sulfonamide scaffolds are well-suited for this approach. By incorporating different pharmacophores into a single molecule, researchers aim to create drugs that can modulate multiple biological pathways simultaneously, potentially leading to more effective treatments for complex diseases.
Future trajectories in sulfonamide chemistry are likely to involve the increasing use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the design of new derivatives with enhanced potency and selectivity. Furthermore, the exploration of novel drug delivery systems for sulfonamide-based drugs may help to improve their pharmacokinetic properties and reduce potential side effects. The versatility of the sulfonamide scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-aminobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQRCAIHYINMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 4 Aminobenzenesulfonamide
Established and Emerging Synthetic Pathways for N-(3-acetylphenyl)-4-aminobenzenesulfonamide
The formation of the N-S bond in sulfonamides is a cornerstone of medicinal and organic chemistry. For this compound, the principal synthetic routes include direct condensation reactions, pathways involving reactive intermediates like hydrazides, and strategies that utilize protecting groups to achieve selective acylation.
Condensation Reactions with Sulfonyl Chlorides
The most direct and widely employed method for synthesizing N-aryl sulfonamides is the condensation reaction between an amine and a sulfonyl chloride. In the context of the target molecule, this involves the reaction of 3-aminoacetophenone with a derivative of 4-aminobenzenesulfonyl chloride. The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid byproduct.
The efficiency and yield of the sulfonamide synthesis are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst.
Traditional protocols often employ organic bases like pyridine (B92270) or triethylamine (B128534) in solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). However, recent advancements have focused on developing more efficient and environmentally benign conditions. A study employing a response surface methodology identified lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a highly effective base in an ethanol-water solvent system. tandfonline.com This optimized process achieves excellent yields in minutes at low temperatures (0–5°C), significantly reducing reaction times and minimizing the use of excess reagents. tandfonline.com
Beyond the base, various catalysts have been explored to facilitate the reaction. While metal-catalyzed approaches using molybdenum or rhodium exist, their high cost can be a limitation. tandfonline.com More accessible catalytic systems have been developed, including the use of iodine to catalyze the sulfonylation of amines with sulfonyl hydrazides. researchgate.net Furthermore, heterogeneous catalysts, such as copper supported on magnetic nanoparticles, have been shown to effectively promote the reaction between sulfonyl chlorides and amines, offering advantages in terms of catalyst recovery and reuse. jsynthchem.com
Table 1: Comparison of Optimized Conditions for Sulfonamide Synthesis
| Catalyst / Base System | Solvent System | Temperature | Reaction Time | Yield | Reference |
| Pyridine | DMF | Room Temp | ~15 min | High | |
| LiOH·H₂O (0.5 equiv) | Ethanol:Water (1:5) | 0–5°C | 1–8 min | Very Good to Excellent | tandfonline.com |
| MNPs‐AHBA‐Cu | PEG | 80°C | ~1 hour | High (e.g., 95%) | jsynthchem.com |
| Iodine | N/A (with sulfonyl hydrazides) | Mild Conditions | N/A | Good | researchgate.net |
Hydrazide Intermediate-Mediated Synthesis of the Sulfonamide-Acetylphenyl Backbone
An alternative, multi-step approach to the sulfonamide backbone involves the use of hydrazide intermediates. These pathways offer synthetic flexibility and can be tailored to construct complex molecules. The general strategy involves preparing a hydrazide derivative of one of the aromatic precursors, which is then used in subsequent steps to form the target compound.
The formation of a key hydrazide intermediate typically begins with a carboxylic acid or its derivative. A common protocol involves a two-step process: esterification followed by hydrazinolysis. First, a carboxylic acid functional group on a suitable precursor is converted to an ester, for example, by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst. jsirjournal.com
Following the formation of the ester, the hydrazide is generated through hydrazinolysis. This is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol. jsirjournal.comrsc.org The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide (B1668358) (-CONHNH₂) functional group. The completion of this reaction can be confirmed by spectroscopic methods, such as the appearance of new signals corresponding to the hydrazide group's N-H protons in ¹H NMR spectra and the absence of peaks from the original ester group. rsc.org
While peptide chemistry frequently employs hydrazide intermediates for intramolecular cyclization to form cyclic peptides, cytosynthesis.comresearchgate.net the application of such strategies for the direct synthesis of a non-peptide, N-aryl sulfonamide like the target compound is less common. In heterocyclic chemistry, hydrazides are versatile synthons used to construct rings like oxadiazoles (B1248032) or triazines. A theoretical pathway could involve the formation of such a heterocyclic intermediate, which is subsequently opened or transformed to yield the final sulfonamide.
A more direct application of hydrazide chemistry in sulfonamide synthesis involves the use of sulfonyl hydrazides. Arylsulfonyl hydrazides can undergo reactions, for instance, with amines in the presence of an iodine catalyst, to directly form the sulfonamide bond. researchgate.net This pathway leverages the reactivity of the hydrazide moiety to act as a precursor to the sulfonyl group in the coupling reaction.
Aminobenzenesulfonamide Acylation and Subsequent Derivatization
A robust and widely used strategy for synthesizing N-substituted 4-aminobenzenesulfonamides involves the use of a protected form of the sulfonamide precursor. This approach is particularly useful when the final product requires a free primary amino group, as is the case with this compound. The free amino group on the benzenesulfonamide (B165840) moiety is reactive and would interfere with the initial coupling reaction if not protected.
The standard procedure involves the reaction of the target amine, 3-aminoacetophenone, with 4-acetamidobenzenesulfonyl chloride. In this reaction, the amino group of 3-aminoacetophenone selectively attacks the sulfonyl chloride, forming the sulfonamide linkage. The acetyl group on the 4-acetamidobenzenesulfonyl chloride serves as a protecting group, preventing its own amino group from reacting.
Once the protected intermediate, N-(3-acetylphenyl)-4-acetamidobenzenesulfonamide, is formed and purified, the final step is the deprotection of the acetyl group. This is typically accomplished via acid-catalyzed hydrolysis, for example, by refluxing the intermediate with aqueous hydrochloric acid (HCl). After the reaction is complete, neutralization with a base yields the final product, this compound, with the desired free primary amine at the 4-position of the sulfamoylphenyl ring.
Acylation Reactions with Anhydrides
The acylation of the sulfonamide nitrogen in N-aryl sulfonamides is a key chemical transformation. In the case of this compound, the secondary amine of the sulfonamide group can undergo acylation with various anhydrides, such as acetic anhydride (B1165640), to yield N-acylsulfonamides. This reaction is typically performed in the presence of a catalyst to enhance the reaction rate and yield.
The N-acylation of sulfonamides with anhydrides can be effectively catalyzed by bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃. researchgate.net These reactions can proceed efficiently under both heterogeneous and solvent-free conditions, affording the corresponding N-acylsulfonamides in good to excellent yields. researchgate.net The reaction mechanism generally involves the activation of the anhydride by the catalyst, followed by nucleophilic attack of the sulfonamide nitrogen.
While carboxylic acid anhydrides are generally more reactive than carboxylic acid chlorides in these reactions, the electronic properties of the anhydride can influence the reaction time. researchgate.net Anhydrides with electron-withdrawing groups may require longer reaction times to achieve completion. researchgate.net The reaction conditions can be optimized by adjusting the catalyst, solvent, and temperature to achieve the desired N-acylated product.
Table 1: Catalyst and Anhydride Effects on N-Acylation of Sulfonamides
| Catalyst | Anhydride Type | Relative Reactivity | Reference |
| Bismuth(III) salts (BiCl₃, Bi(OTf)₃) | Aliphatic and Aromatic | High | researchgate.net |
| Vanadyl sulfate (B86663) (VOSO₄) | Acetic Anhydride | Effective | nih.gov |
| None (thermal) | Acetic Anhydride | Moderate | researchgate.net |
Introduction of Halogenated Moieties and Cross-Coupling Methods (e.g., Suzuki Coupling)
The this compound scaffold can be further functionalized through the introduction of halogenated moieties on its aromatic rings. Halogenation of benzenesulfonamides can be achieved using various reagents to introduce chloro or bromo substituents. nih.gov These halogenated derivatives then serve as valuable precursors for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an aryl or vinyl halide. youtube.comnih.gov In the context of a halogenated this compound derivative, this reaction would enable the introduction of a wide range of aryl or vinyl substituents, thus allowing for the synthesis of a diverse library of compounds.
The success of the Suzuki coupling is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.commdpi.com The reactivity of the aryl halide can also play a role, with aryl bromides generally being more reactive than aryl chlorides. organic-chemistry.org Microwave-assisted conditions have been shown to be effective in promoting Suzuki couplings, often leading to reduced reaction times and improved yields. mdpi.com
Analytical Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic Methodologies (TLC, HPLC)
Chromatographic techniques are indispensable for monitoring the progress of synthetic reactions involving this compound and for assessing the purity of the final products.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for the qualitative analysis of reaction mixtures. nih.govusda.gov It allows for the visualization of the consumption of starting materials and the formation of products by comparing the retention factors (Rf) of the spots on the TLC plate. A suitable mobile phase, typically a mixture of a polar and a non-polar solvent, is chosen to achieve good separation of the components. Visualization can be achieved under UV light or by using a staining agent. usda.gov
High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both qualitative and quantitative analysis. nanobioletters.comnih.gov It offers high sensitivity and separation efficiency, making it the preferred method for determining the purity of this compound and its derivatives. nanobioletters.com A common setup for the analysis of sulfonamides involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid to improve peak shape. nanobioletters.com Detection is typically performed using a UV detector at a wavelength where the analyte has strong absorbance. nanobioletters.com
Table 2: Typical Chromatographic Conditions for Sulfonamide Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Reference |
| TLC | Silica Gel | Chloroform/Methanol mixtures | UV light, Fluorescamine | usda.govresearchgate.net |
| HPLC | Reverse-phase C18 | Acetonitrile/Water (often with acid) | UV Detector | nanobioletters.com |
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons in the range of δ 7.0–8.5 ppm. The acetyl group's methyl protons would appear as a singlet around δ 2.5–2.6 ppm. The proton of the sulfonamide (-SO₂NH-) group would be observed as a singlet at a higher chemical shift, typically between δ 8.5 and 10.5 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the acetyl group around δ 197 ppm. The aromatic carbons would resonate in the region of δ 110–150 ppm. The methyl carbon of the acetyl group would be found at a much lower chemical shift, around δ 25 ppm. nih.govrsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide group, including asymmetric and symmetric S=O stretching vibrations around 1330 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.net The N-H stretch of the sulfonamide would appear in the region of 3200-3300 cm⁻¹. The carbonyl (C=O) stretch of the acetyl group would be observed around 1670-1680 cm⁻¹. nih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, N-phenyl benzenesulfonamides can undergo characteristic fragmentation pathways. A common fragmentation is the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.govresearchgate.net Other fragmentations can include cleavage of the C-N and S-N bonds. nih.gov
Table 3: Key Spectroscopic Data for this compound
| Technique | Functional Group | Characteristic Signal/Peak | Reference |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm | rsc.org |
| ¹H NMR | Acetyl Methyl Protons | δ 2.5-2.6 ppm | |
| ¹H NMR | Sulfonamide N-H | δ 8.5-10.5 ppm | rsc.org |
| ¹³C NMR | Carbonyl Carbon | ~ δ 197 ppm | nih.gov |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm | rsc.org |
| IR | Sulfonamide S=O stretch | ~1330 cm⁻¹ (asym), ~1150 cm⁻¹ (sym) | |
| IR | Carbonyl C=O stretch | ~1670-1680 cm⁻¹ | nih.gov |
| Mass Spec | Fragmentation | Loss of SO₂ (64 Da) | nih.govresearchgate.net |
Advanced Chemical Reactivity and Derivatization of the this compound Scaffold
Oxidation and Reduction Chemistry
The this compound scaffold possesses functional groups that can undergo both oxidation and reduction reactions, allowing for further derivatization.
Oxidation: The sulfonamide nitrogen can be oxidized to form N-sulfonylimines under mild conditions. One such method involves the use of N-hydroxyphthalimide (NHPI) as a mediator. mdpi.comresearchgate.net This reaction can be performed at room temperature and offers a broad substrate scope. mdpi.com The aniline (B41778) moiety of the 4-aminobenzenesulfonamide portion could potentially be oxidized under stronger oxidizing conditions, leading to the formation of nitroso or nitro derivatives. nsf.gov
Reduction: The acetyl group on the phenyl ring is susceptible to reduction. A common and selective reagent for the reduction of ketones to secondary alcohols is sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgmasterorganicchemistry.com This reagent is known for its mildness and chemoselectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions. researchgate.net The reduction of the acetyl group in this compound with NaBH₄ would yield the corresponding secondary alcohol derivative, N-(3-(1-hydroxyethyl)phenyl)-4-aminobenzenesulfonamide.
Table 4: Summary of Oxidation and Reduction Reactions
| Reaction Type | Functional Group | Reagent(s) | Product | Reference |
| Oxidation | Sulfonamide N-H | N-hydroxyphthalimide (NHPI) | N-sulfonylimine | mdpi.com |
| Reduction | Acetyl C=O | Sodium Borohydride (NaBH₄) | Secondary Alcohol | organic-chemistry.orgmasterorganicchemistry.com |
Substitution Reactions for Functional Group Diversification
The aromatic rings of this compound serve as platforms for substitution reactions, allowing for the introduction of various functional groups to modulate the molecule's physicochemical and pharmacological properties. While direct C-H functionalization is a modern approach, classical methods often rely on precursors where the aromatic rings are pre-functionalized, for example, with halogen atoms. These halogenated analogs are versatile intermediates for cross-coupling reactions.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form new carbon-carbon bonds. mdpi.com A hypothetical bromo-substituted derivative of this compound could react with various boronic acids to introduce alkyl, aryl, or heteroaryl moieties. This strategy significantly diversifies the chemical space around the core scaffold. The general conditions for such transformations involve a palladium catalyst, a suitable base, and a solvent system, leading to the desired substituted products. mdpi.com
Table 1: Representative Substitution Reactions for Diversification
| Reaction Type | Reactant | Reagent Example | Potential Product Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated this compound | Arylboronic acid | Introduction of new aryl/heteroaryl groups |
| Buchwald-Hartwig Amination | Halogenated this compound | Primary/Secondary Amine | Introduction of substituted amino groups |
Annulation and Heterocyclic Ring Formation via Nucleophilic Additions
The acetyl group of this compound is a key functional handle for constructing fused heterocyclic systems through annulation reactions. oaepublish.com The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition, which can be followed by intramolecular cyclization and dehydration to form five- or six-membered rings. This strategy is fundamental for synthesizing a wide range of biologically active heterocyclic compounds. mdpi.com
Reactivity with Nitrogen Nucleophiles (e.g., Hydrazine, Hydroxylamine (B1172632), Thiosemicarbazide)
The carbonyl group of the N-(3-acetylphenyl) moiety readily reacts with various binucleophilic nitrogen compounds. These condensation reactions are typically the first step in the synthesis of important heterocyclic rings. oaepublish.com
Hydrazine: In the presence of hydrazine hydrate, the acetyl group undergoes condensation to form a hydrazone. This intermediate is a direct precursor for the synthesis of pyrazole (B372694) rings. impactfactor.org
Hydroxylamine: Reaction with hydroxylamine yields an oxime. The oxime can then be cyclized under various conditions to form an isoxazole (B147169) ring.
Thiosemicarbazide (B42300): Condensation with thiosemicarbazide produces a thiosemicarbazone. These intermediates are crucial for the synthesis of thiadiazole or triazine heterocycles, depending on the subsequent reaction conditions.
These initial reactions proceed via a nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. impactfactor.org
Synthesis of Pyrazolyl, Isoxazolyl, and Triazolyl Conjugates
The intermediates formed from the reaction with nitrogen nucleophiles can be cyclized to generate various heterocyclic conjugates. oaepublish.com
Pyrazolyl Conjugates: The hydrazone formed from the reaction with hydrazine can be cyclized with reagents that provide the remaining two carbons of the pyrazole ring. For example, reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a base will lead to the formation of a substituted pyrazole ring attached to the phenylsulfonamide scaffold.
Isoxazolyl Conjugates: The oxime intermediate can undergo cyclization to form an isoxazole ring. This can be achieved through various synthetic routes, often involving oxidation or reaction with suitable reagents to close the ring.
Triazolyl Conjugates: 1,2,3-Triazole rings are commonly synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov To synthesize a triazolyl conjugate of this compound, one of the components must be modified to contain an azide (B81097) and the other an alkyne. For example, the 4-amino group of the benzenesulfonamide moiety can be converted to an azide (as described in section 2.2.4). This azide derivative can then be reacted with a terminal alkyne to afford the 1,4-disubstituted 1,2,3-triazole product. The 1,2,3-triazole ring is noted for its stability and its ability to act as a bioisostere of an amide bond. nih.gov
Table 2: Heterocyclic Ring Synthesis from the Acetyl Group
| Nucleophile | Intermediate | Heterocyclic Product |
|---|---|---|
| Hydrazine | Hydrazone | Pyrazole |
| Hydroxylamine | Oxime | Isoxazole |
Diazotization and Azide Generation
The primary aromatic amine of the 4-aminobenzenesulfonamide moiety is a versatile functional group that can be readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C).
The resulting diazonium salt is a highly useful synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). It can be converted into a wide range of functional groups. One of the most important transformations is the reaction with sodium azide (NaN₃), which results in the formation of an aryl azide. nih.gov This two-step sequence—diazotization followed by azidation—provides an efficient route to N-(3-acetylphenyl)-4-azidobenzenesulfonamide. nih.gov This azide derivative is a key building block for synthesizing triazole-containing compounds via cycloaddition reactions, as mentioned previously. nih.gov
Molecular Target Identification and Mechanistic Elucidation of N 3 Acetylphenyl 4 Aminobenzenesulfonamide
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Isoform Selective Inhibition (hCA I, II, IX, XII)
While the broader class of benzenesulfonamides is well-documented for its carbonic anhydrase inhibitory properties, specific studies detailing the selective inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII by N-(3-acetylphenyl)-4-aminobenzenesulfonamide are not available. The general mechanism for this class of compounds involves the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. However, without specific experimental data, the selectivity and potency of this compound against these particular isoforms remain undetermined.
Determination of Inhibitory Potency (IC50, Ki)
No published data on the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against hCA I, II, IX, or XII could be located. These values are crucial for quantifying the inhibitory potency of a compound and for comparing its efficacy to other inhibitors.
Heat Shock Protein 90-alpha (HSP90α) as a Primary Target
There is no scientific literature to suggest that Heat Shock Protein 90-alpha (HSP90α) is a primary target of this compound. While some sulfonamide-containing compounds have been investigated for their effects on various cellular targets, a direct link to HSP90α inhibition by this specific molecule has not been established.
Disruption of Chaperone Function and Protein Folding Homeostasis
In the absence of evidence linking this compound to HSP90α, there is no information regarding its potential to disrupt chaperone function or protein folding homeostasis.
Impact on Cellular Signaling Cascades and Cell Cycle Progression
The impact of this compound on cellular signaling cascades and cell cycle progression has not been documented. While some sulfonamide derivatives have been shown to influence these processes, these findings cannot be extrapolated to this specific, unstudied compound.
Dihydrofolate Reductase (DHFR) Inhibition and Nucleic Acid Synthesis Perturbation
There is currently no direct scientific evidence to suggest that this compound is an inhibitor of dihydrofolate reductase (DHFR). However, the sulfonamide functional group is a key feature of a class of antibiotics that indirectly interfere with nucleic acid synthesis.
DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of the THF pool, thereby disrupting DNA synthesis and cell proliferation. This makes DHFR a significant target for antimicrobial and anticancer therapies.
Sulfonamide drugs, such as sulfamethoxazole, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme upstream of DHFR in the folate synthesis pathway in bacteria. By blocking the synthesis of dihydropteroate, a precursor to DHF, these sulfonamides prevent the production of the substrate necessary for DHFR activity, ultimately leading to the inhibition of nucleic acid synthesis.
Given that this compound contains a sulfonamide moiety, it is plausible that it could exhibit inhibitory activity against DHPS in susceptible microorganisms, thereby perturbing nucleic acid synthesis. However, without direct experimental data, its potential as a DHFR inhibitor remains speculative.
Investigations of Cholinesterase (AChE, BChE), Alpha-Amylase, and Urease Inhibition
Cholinesterase (AChE, BChE) Inhibition:
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Several studies have demonstrated the potential of sulfonamide derivatives to inhibit both AChE and BChE. For instance, a series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were synthesized and screened for their inhibitory activity against these enzymes.
Interactive Data Table: Cholinesterase Inhibition by Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 30 | BChE | 7.331 ± 0.946 |
Alpha-Amylase Inhibition:
Alpha-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. While direct data for this compound is absent, various plant extracts containing phenolic compounds have demonstrated α-amylase inhibitory activity. The inhibitory potential of sulfonamide-containing compounds against α-amylase has also been explored, suggesting that this class of molecules can interact with the enzyme. The kinetics of this inhibition are often of a mixed type, affecting both the Vmax and Km of the enzymatic reaction.
Urease Inhibition:
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. The inhibition of urease is a strategy to combat these infections. Research has shown that certain sulfonamide derivatives can act as urease inhibitors. For example, a series of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids were synthesized and showed potent urease inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range. Another study on (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids also identified potent urease inhibitors.
Interactive Data Table: Urease Inhibition by Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminoacetohydroxamic acid (d7) | Urease | 0.13 ± 0.01 |
Modulation of Key Biochemical Pathways
There is no direct research on the modulation of the following biochemical pathways by this compound. The information presented is based on the known functions of these pathways and the activities of other, unrelated compounds.
Protein Folding and Degradation Pathways
Protein folding is the process by which a polypeptide chain acquires its native three-dimensional structure, which is essential for its function. Protein degradation is a crucial cellular process for removing misfolded or damaged proteins and for regulating cellular processes. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. While some compounds can interfere with these pathways, there is no evidence to suggest that this compound has such effects.
Cell Cycle Control and Signal Transduction Mechanisms
The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins. Dysregulation of the cell cycle is a hallmark of cancer. Signal transduction pathways are the mechanisms by which cells perceive and respond to their environment. These pathways are also critical in controlling cell growth and division. While certain molecules can induce cell cycle arrest, there are no studies indicating that this compound has this activity.
Dual Inhibition of MDM2/XIAP Pathways and p53 Upregulation
The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is negatively regulated by MDM2 and MDM4, which target p53 for degradation. Inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy. The X-linked inhibitor of apoptosis protein (XIAP) is a potent regulator of apoptosis. There is no scientific literature to support the claim that this compound acts as a dual inhibitor of MDM2 and XIAP or that it upregulates p53.
Multi-Targeted Engagement with Metabolic Enzymes
The concept of multi-targeted engagement with metabolic enzymes involves a single compound interacting with multiple enzymes within a metabolic pathway or across different pathways. This approach can offer advantages in treating complex diseases. While this compound has not been studied in this context, the general class of sulfonamides has been shown to interact with various enzymes, as discussed in the preceding sections. However, whether this specific compound possesses a multi-targeted profile remains to be investigated.
Structure Activity Relationship Sar and Rational Drug Design Strategies
Influence of Structural Modifications on Biological Potency and Selectivity
Positional and Substituent Effects of the Acetyl Moiety
The acetyl group, a simple yet influential functional group, can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule. Its position on the N-phenyl ring of N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a critical determinant of the molecule's interaction with its biological target. While direct comparative studies on the ortho-, meta-, and para-acetyl isomers of N-phenyl-4-aminobenzenesulfonamide are not extensively available in the reviewed literature, general principles of medicinal chemistry and findings from related series of compounds allow for well-founded postulations.
The acetyl group is an electron-withdrawing group and can influence the electron density of the aromatic ring, which in turn can affect its binding to target proteins. The position of the acetyl group (ortho, meta, or para) dictates the spatial arrangement of this group and its potential for steric hindrance or favorable interactions within a receptor's binding pocket.
In a study on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine derivatives, it was observed that methyl group substitution at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives researchgate.net. This suggests that the position of a substituent on the phenyl ring can significantly impact antimicrobial efficacy. While this study does not involve an acetyl group or a benzenesulfonamide (B165840) scaffold, it highlights the general principle that positional isomerism plays a crucial role in determining biological activity.
For benzenesulfonamide derivatives, the substitution pattern on the N-aryl ring is a key factor in their inhibitory activity against various enzymes, including carbonic anhydrases (CAs). The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target enzyme. The meta-position of the acetyl group in this compound places this hydrogen bond acceptor in a specific spatial orientation that may be optimal for binding to certain biological targets.
| Isomer | Potential Interaction | Expected Impact on Activity |
| Ortho-acetyl | Potential for steric hindrance with the sulfonamide bridge, which may disrupt the optimal conformation for binding. Can also participate in intramolecular hydrogen bonding. | May lead to reduced activity due to steric clash. |
| Meta-acetyl | Offers a balance between electronic effects and steric accessibility. The acetyl group is positioned away from the sulfonamide linker, minimizing steric hindrance while still influencing the electronic nature of the ring. | This position could allow for favorable interactions within the binding pocket without causing steric interference, potentially leading to good biological activity. |
| Para-acetyl | The acetyl group is positioned directly opposite the sulfonamide linkage. This position would exert the strongest electron-withdrawing effect on the aniline (B41778) nitrogen through resonance. | This could significantly alter the pKa of the sulfonamide nitrogen and the overall electronic properties, which may either enhance or diminish activity depending on the specific target. |
It is important to note that the optimal position for a substituent is highly dependent on the specific topology of the target's binding site. Without direct experimental data comparing the biological activities of the three isomers of acetyl-substituted N-phenyl-4-aminobenzenesulfonamide, the precise impact of the meta-position remains a topic for further investigation.
Significance of the Sulfonamide Functional Group
The sulfonamide (-SO2NH-) functional group is a cornerstone of the biological activity of this compound and a vast number of other therapeutic agents. This moiety is a key pharmacophore, particularly for inhibitors of carbonic anhydrases (CAs). The deprotonated sulfonamide group coordinates to the zinc ion (Zn2+) in the active site of CAs, a critical interaction for potent inhibition nih.gov.
The geometry of the sulfonamide group and its ability to adopt a specific conformation are crucial for its inhibitory action. The nitrogen atom of the sulfonamide acts as a key ligand for the zinc ion, and the two oxygen atoms can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
In the broader context of medicinal chemistry, the sulfonamide group is valued for its ability to mimic a peptide bond, its chemical stability, and its capacity to engage in hydrogen bonding interactions. Its presence in this compound is, therefore, fundamental to its potential biological activities.
Role of Aromatic Ring Substitutions (e.g., Halogens, Electron-Withdrawing Groups)
The introduction of various substituents onto the aromatic rings of this compound can profoundly impact its potency, selectivity, and pharmacokinetic properties. The nature, position, and number of these substituents are critical variables in the drug design process.
Halogens: Halogen atoms such as chlorine, bromine, and fluorine are frequently incorporated into drug molecules to enhance their biological activity. Their effects are multifaceted and include:
Increased Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Modulation of Electronic Properties: As electron-withdrawing groups, halogens can alter the electron density of the aromatic ring, influencing its interactions with the target protein.
Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to the binding affinity.
In a study of benzenesulfonamide-bearing imidazole derivatives, compounds with 4-chloro and 3,4-dichloro substituents on the benzene ring were among the most active against triple-negative breast cancer and melanoma cell lines mdpi.com.
Electron-Withdrawing Groups (EWGs): Besides halogens, other EWGs like the nitro (-NO2) or cyano (-CN) group can also be strategically employed. These groups can significantly alter the electronic landscape of the molecule, potentially leading to enhanced binding affinity. The strong electron-withdrawing nature of these groups can also influence the pKa of the sulfonamide moiety.
| Substituent | Potential Effects | Example from Related Compounds |
| Halogens (Cl, Br, F) | Increase lipophilicity, modulate electronics, form halogen bonds. | 4-chloro and 3,4-dichloro substitutions led to high anticancer activity in imidazole-benzenesulfonamides mdpi.com. |
| Nitro (-NO2) | Strong electron-withdrawing group, can participate in hydrogen bonding. | Can be a key feature in enhancing the activity of certain drug classes. |
| Cyano (-CN) | Linear and rigid electron-withdrawing group. | Can be used to probe specific interactions within a binding pocket. |
The strategic placement of these substituents is crucial to avoid steric clashes and to optimize interactions with the target.
Stereochemical Contributions to Activity
This compound is an achiral molecule, meaning it does not have a stereocenter and therefore does not exist as enantiomers or diastereomers. However, the molecule possesses conformational flexibility, which can be considered a form of stereochemistry that influences its biological activity.
The key conformational feature of this molecule is the dihedral angle between the two phenyl rings. This angle is determined by the rotation around the S-N bond and the N-C bond of the sulfonamide bridge. The specific conformation adopted by the molecule upon binding to its target is critical for optimal interaction.
While there is no specific data on the stereochemical contributions for this compound, studies on related benzenesulfonamide derivatives have highlighted the importance of the relative orientation of the aromatic rings. For instance, in the crystal structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the benzene rings is 86.56° mdpi.com. This V-shaped conformation may be indicative of a low-energy state that is also relevant for biological activity.
The presence of bulky substituents on either of the aromatic rings can restrict the rotation around the sulfonamide bridge, thereby locking the molecule into a more rigid conformation. This can be advantageous if the locked conformation is the bioactive one, but detrimental if it is not. Therefore, understanding the conformational preferences of this compound is an important aspect of its SAR.
Advanced Approaches to Lead Compound Optimization
The optimization of a lead compound like this compound into a clinical candidate often requires advanced drug design strategies. One such strategy, particularly relevant for carbonic anhydrase inhibitors, is the "tail" approach.
Tail and Dual-Tail Design Principles in CA Inhibitor Development
The "tail" approach in the design of CA inhibitors involves the attachment of various chemical moieties (tails) to the benzenesulfonamide scaffold. These tails are designed to extend into specific regions of the CA active site, leading to enhanced binding affinity and, crucially, isoform selectivity.
The active site of CAs can be conceptually divided into a hydrophilic part, containing the catalytic zinc ion, and a more hydrophobic region. The primary sulfonamide group of the inhibitor anchors to the zinc ion, while the appended tails can be designed to interact with the hydrophobic pocket or other sub-pockets of the active site.
Single-Tail Design: In this approach, a single tail is attached to the benzenesulfonamide ring. The nature of this tail (e.g., its length, branching, and functional groups) can be systematically varied to probe the topology of the active site and optimize interactions.
Dual-Tail Design: A more advanced strategy is the dual-tail design, where two distinct tails are attached to the inhibitor scaffold. This allows for the simultaneous targeting of both the hydrophobic and hydrophilic regions of the CA active site, potentially leading to a significant increase in both potency and selectivity. The introduction of a second tail can have a significant influence on the binding affinity, with two-tailed compounds often exhibiting high affinity and selectivity for specific CA isoforms like CA IX and CA XIV.
The N-(3-acetylphenyl) moiety of this compound can be considered as one "tail." Further modifications could involve the introduction of a second tail on the 4-aminobenzenesulfonamide ring. The nature of this second tail could be systematically varied to explore interactions with different regions of the CA active site. For example, a hydrophilic tail could be introduced to interact with the more polar entrance of the active site, while a more hydrophobic tail could be designed to extend deeper into the hydrophobic pocket.
This rational design approach, guided by the structural biology of the target enzyme, is a powerful tool for the optimization of this compound as a potent and selective inhibitor of specific CA isoforms.
Molecular Hybridization for Enhanced Pharmacological Profiles
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores (structural units responsible for a molecule's biological activity) to create a new hybrid compound with a potentially enhanced or synergistic pharmacological profile. In the context of this compound, this approach can be employed to improve its therapeutic properties by incorporating other molecular fragments known to interact with the target of interest or to modulate pharmacokinetic properties.
One common hybridization strategy for benzenesulfonamide derivatives involves the incorporation of heterocyclic rings. Heterocycles are prevalent in many approved drugs and can introduce favorable interactions with biological targets, such as hydrogen bonding and pi-stacking. For instance, the this compound scaffold could be hybridized with various heterocyclic moieties, such as thiazole, imidazole, or triazole. The rationale behind this is that the heterocyclic ring can occupy specific binding pockets in the target protein, leading to increased affinity and selectivity.
A notable example of this approach is the development of 4-thiazolone-based benzenesulfonamides. In this strategy, a thiazolone ring is appended to the benzenesulfonamide core. This hybridization is intended to allow the sulfonamide group to bind to its primary target site, while the thiazolone "tail" interacts with adjacent regions of the active site, potentially leading to enhanced inhibitory activity and selectivity. nih.gov
Another hybridization approach involves linking the benzenesulfonamide scaffold to other known active agents. For example, in the pursuit of novel anticancer agents, benzenesulfonamide derivatives have been hybridized with moieties known to possess cytotoxic or antiproliferative activity. This can lead to multi-target compounds that act on different pathways involved in disease progression.
The following table provides examples of heterocyclic moieties that could be hypothetically hybridized with the this compound core and the rationale for their inclusion.
| Hybridizing Moiety | Rationale for Hybridization | Potential Enhanced Properties |
|---|---|---|
| Thiazole | Known to be present in various biologically active compounds; can form key interactions with enzyme active sites. | Increased target affinity, potential for novel biological activities. |
| Imidazole | Can act as a hydrogen bond acceptor/donor and coordinate with metal ions in metalloenzymes. | Improved enzyme inhibition, enhanced selectivity. |
| 1,2,3-Triazole | Acts as a stable linker and can participate in hydrogen bonding and dipole-dipole interactions. | Improved pharmacokinetic profile, increased binding affinity. |
| Piperazine | Often used to improve solubility and pharmacokinetic properties. | Enhanced bioavailability and CNS penetration. nih.gov |
Strategies for Improving Target Affinity and Selectivity
Improving the target affinity and selectivity of a lead compound like this compound is a central goal of rational drug design. High affinity ensures that the drug can exert its therapeutic effect at low concentrations, while high selectivity minimizes off-target effects and potential toxicity. Several strategies can be employed to achieve these objectives.
Structure-Based Drug Design:
A powerful approach for enhancing affinity and selectivity is structure-based drug design, which relies on knowledge of the three-dimensional structure of the biological target. If the crystal structure of the target protein in complex with a ligand is available, medicinal chemists can design modifications to the this compound scaffold that optimize its interactions with the binding site. This can involve:
Introducing substituents that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions with specific amino acid residues in the active site.
Modifying the conformation of the molecule to better fit the shape of the binding pocket.
Targeting unique features of the active site that are not present in related off-target proteins to enhance selectivity.
The "Tail Approach":
A specific strategy often applied to sulfonamide inhibitors is the "tail approach." This involves appending various chemical moieties (tails) to the core scaffold. nih.gov These tails can extend into different sub-pockets of the target's active site, leading to improved affinity and isoform selectivity. For this compound, tails could be added to either the phenyl ring of the benzenesulfonamide moiety or the acetylphenyl ring. The nature of the tail, including its length, rigidity, and functional groups, can be systematically varied to probe the structure-activity relationship and identify optimal substituents.
Isosteric and Bioisosteric Replacements:
Isosteric and bioisosteric replacements involve substituting atoms or groups of atoms within the molecule with other atoms or groups that have similar steric or electronic properties. This can be a subtle yet effective way to fine-tune the binding affinity and selectivity. For example, the acetyl group on the phenyl ring of this compound could be replaced with other electron-withdrawing groups to modulate the electronic properties of the ring and its interactions with the target. Similarly, the amino group on the benzenesulfonamide ring could be modified or repositioned to explore different binding interactions.
The following table outlines some potential modifications to the this compound structure and the intended effect on target affinity and selectivity.
| Structural Modification | Rationale | Potential Outcome |
|---|---|---|
| Addition of a piperazine ring to the benzenesulfonamide moiety | To extend into a specific binding pocket and improve CNS penetration. nih.gov | Increased affinity and selectivity for CNS targets. |
| Introduction of halogen atoms on the N-phenyl ring | To form halogen bonds with the target protein and increase lipophilicity. | Enhanced binding affinity. |
| Replacement of the acetyl group with a different acyl group | To explore the steric and electronic requirements of the binding pocket. | Improved affinity and selectivity. |
| Conformational restriction through ring formation | To lock the molecule in a bioactive conformation and reduce the entropic penalty of binding. | Increased binding affinity. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used to understand how a ligand, such as N-(3-acetylphenyl)-4-aminobenzenesulfonamide, might interact with the active site of a protein receptor. Such simulations are fundamental to predicting the mechanism of action and binding affinity of potential drug candidates. rsc.org
Molecular docking simulations predict the binding mode by placing the ligand in various conformations within the receptor's active site and scoring them based on feasibility. This process reveals the most likely three-dimensional orientation of the ligand when it binds to the receptor. The resulting "interaction fingerprint" details the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
For sulfonamide derivatives, studies have identified key interactions that are crucial for their biological activity. For instance, docking studies on various sulfonamides have shown that the sulfonamide group often acts as a critical anchor, forming hydrogen bonds with key residues in the active site of enzymes like dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases. rsc.orgnih.gov The aromatic rings of the compound typically engage in hydrophobic or π-π stacking interactions, further stabilizing the complex.
| Target Protein | Ligand Class | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| Carbonic Anhydrase IX | Triazole Benzene Sulfonamides | Gln92, Thr200, Asn66, His68 | Hydrogen Bonding, Hydrophobic Interactions |
| Keap1 Kelch domain | Bis(arylsulfonamido) derivatives | Not specified | Disruption of protein-protein interaction |
| Dihydropteroate Synthase (DHPS) | Sulfonamides | Not specified | Hydrophobic Interactions |
A primary output of molecular docking simulations is the quantitative estimation of binding energy, often expressed in kcal/mol. This value represents the strength of the interaction between the ligand and the receptor; a more negative value typically indicates a more stable and favorable binding interaction. This scoring function allows researchers to rank different compounds based on their predicted affinity for a target, prioritizing those with the most promising binding energies for further experimental testing. rsc.orgnih.gov
In studies involving compounds structurally related to this compound, docking simulations have yielded a range of binding energies, which are crucial for assessing their potential as inhibitors.
| Compound Class | Target Enzyme | Reported Binding Energy (kcal/mol) |
|---|---|---|
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 |
| Triazole Benzene Sulfonamide Derivatives | Human Carbonic Anhydrase IX | -8.1 to -9.2 |
Detailed analysis of the docked pose provides insights into specific interactions with amino acid residues in the active site. chemrxiv.org For many sulfonamides, a key interaction involves the coordination of the sulfonamide group with a zinc ion present in the active site of metalloenzymes, such as carbonic anhydrase. The nitrogen atoms of the sulfonamide moiety can act as zinc-binding groups, a critical interaction for potent enzyme inhibition. Docking simulations can accurately model this coordination, revealing the precise geometry and distances involved. Beyond zinc coordination, these analyses highlight specific hydrogen bonds with polar residues (e.g., Gln, Asn, Thr) and hydrophobic contacts with nonpolar residues, which collectively determine the ligand's binding affinity and selectivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular properties that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov
The development of a QSAR model involves creating a dataset of compounds with known biological activities and calculating a set of molecular descriptors for each. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the activity. nih.gov For sulfonamide derivatives, QSAR studies have been successfully employed to develop predictive models for their antibacterial and enzyme inhibitory activities. nih.govresearchgate.net These models guide the design of new analogues by indicating which structural modifications are likely to enhance the desired biological effect. A robust QSAR model is characterized by high correlation coefficients and strong predictive power on an external set of test compounds. nih.gov
The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For this compound, relevant descriptors would include:
LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound. It influences how a molecule is absorbed, distributed, metabolized, and excreted. For the related isomer N-(3-acetylphenyl)-2-aminobenzenesulfonamide, the computed XLogP3-AA value is 2, indicating moderate lipophilicity. nih.gov
Molar Refractivity (MR): MR is related to the volume of the molecule and its polarizability. It can provide insights into how a molecule might fit into a receptor's binding pocket and the nature of the intermolecular forces it can form.
Hammett Constants (σ): These constants describe the electron-donating or electron-withdrawing effects of substituents on an aromatic ring. They are crucial for understanding how modifications to the phenyl rings in this compound would affect its electronic properties and, consequently, its interaction with a biological target.
Other descriptors often used in QSAR modeling include topological indices, quantum chemical parameters, and steric descriptors, all of which contribute to a comprehensive model of the molecule's behavior.
| Descriptor | Property Quantified | Relevance in Drug Design |
|---|---|---|
| LogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and pharmacokinetic properties. |
| Molar Refractivity (MR) | Molecular Volume and Polarizability | Relates to steric fit in binding sites and dispersion forces. |
| Hammett Constants (σ) | Electronic Effects of Substituents | Predicts how substituents alter reactivity and binding interactions. |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Correlates with drug transport properties and bioavailability. |
Application of Statistical and Machine Learning Methods (MLR, PLS)
Statistical and machine learning methods are pivotal in the field of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two commonly employed techniques in the QSAR analysis of sulfonamide derivatives and other potential therapeutic agents. nih.govresearchgate.net
MLR is a statistical method used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (physicochemical or structural descriptors). nih.gov In QSAR, MLR models can help identify the key molecular properties that influence the activity of a series of compounds. researchgate.net
PLS is particularly useful when the number of descriptor variables is large and there is a high degree of correlation among them. nih.gov It is a regression method that reduces the predictor variables to a smaller set of uncorrelated components and performs regression on these components instead. nih.gov This approach can build more robust models and avoid issues of overfitting that can occur with MLR. researchgate.net
For a compound like this compound, a QSAR study using MLR or PLS would involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. |
| Topological | Randic shape index (PW4), Balaban index | Encodes information about the branching and shape of the molecular graph. mendeley.com |
| Geometrical | Molecular surface area, Molecular volume | Describes the 3D arrangement of atoms in space. |
| Electronic | Molar refractivity, Dipole moment, HOMO/LUMO energies | Relates to the electronic properties and charge distribution of the molecule. |
| Physicochemical | LogP (lipophilicity), Polarizability | Describes properties like solubility and ability to cross cell membranes. |
By developing MLR or PLS models based on such descriptors for a series of related sulfonamides, researchers can predict the activity of new compounds like this compound and identify which structural features are most important for its potential biological effects. nih.gov
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a standard tool for computational studies of sulfonamides due to its balance of accuracy and computational efficiency. nih.govmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, can provide detailed information on molecular geometry, electronic properties, and reactivity. nih.govnih.govmdpi.com
DFT calculations are instrumental in characterizing the electronic properties of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net These calculations help in predicting sites of electrophilic and nucleophilic attack and understanding potential reaction mechanisms.
Table 2: Calculated Electronic Properties from DFT Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |
| Ionization Potential | The minimum energy required to remove an electron | Relates to the molecule's susceptibility to oxidation. |
| Electron Affinity | The energy released when an electron is added | Relates to the molecule's susceptibility to reduction. |
Understanding the three-dimensional structure of this compound is crucial as its conformation dictates how it interacts with biological targets. DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in the molecule. nih.gov This provides a detailed picture of bond lengths, bond angles, and dihedral angles. mdpi.com
Studies on similar sulfonamide structures reveal that they often adopt a V-shaped conformation, with a significant dihedral angle between the two phenyl rings. researchgate.net The geometry around the sulfur atom is typically a distorted tetrahedron. mdpi.com DFT optimization can confirm the most stable conformer of this compound and provide precise structural parameters.
Table 3: Selected Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | S-N | ~1.65 Å |
| S=O | ~1.45 Å | |
| C-S | ~1.78 Å | |
| C=O (acetyl) | ~1.23 Å | |
| Bond Angle | O-S-O | ~120° |
| C-S-N | ~107° | |
| Dihedral Angle | C-C-S-N | Varies with conformation |
In the solid state, molecular packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different intermolecular contact types. nih.govresearchgate.net
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
| H···H | High | Represents the most significant contribution to the surface contacts, typical for organic molecules. nih.govnih.gov |
| O···H / H···O | Moderate-High | Indicates the presence of conventional and weak hydrogen bonds involving oxygen atoms. nih.gov |
| C···H / H···C | Moderate | Represents van der Waals interactions and potential weak C-H···π interactions. nih.gov |
| N···H / H···N | Low-Moderate | Corresponds to hydrogen bonds involving the nitrogen atoms of the amino and sulfonamide groups. nih.gov |
| S···H / H···S | Low | Indicates weak interactions involving the sulfur atom. nih.gov |
| C···C | Low | Suggests the presence of π-π stacking interactions between the phenyl rings. nih.gov |
In Vitro Pharmacological and Cellular Biological Evaluation
Antimicrobial Activity Spectrum
N-(3-acetylphenyl)-4-aminobenzenesulfonamide has been identified as a precursor in the synthesis of other biologically active molecules and has been associated with antimicrobial research. The sulfonamide functional group is well-known for its antibacterial properties, forming the basis for sulfa drugs nih.gov.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium luteum, Cystopteries tenuis)
Direct quantitative data on the antibacterial efficacy (such as Minimum Inhibitory Concentration, MIC) of pure this compound is limited. However, its role in creating antimicrobial surfaces has been investigated. In one study, polyethylene films were photochemically modified with a moiety derived from this compound. These modified films were then screened for antimicrobial activity against a panel of bacteria. The preliminary screening revealed that the films with the sulfonamide moiety demonstrated inhibitory action against some of the tested bacteria, which included Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Mycobacterium luteum, and Cystopteries tenuis inoe.ro. This suggests that the chemical structure has the potential for antibacterial effects, consistent with the known properties of the broader sulfonamide class of compounds nih.gov.
Interactive Data Table: Antimicrobial Screening of Modified Surfaces
Below is a summary of the qualitative findings for polyethylene films modified with a moiety derived from this compound.
| Bacterial Strain | Gram Type | Result of Screening |
| Staphylococcus aureus | Gram-Positive | Inhibitory Action Observed inoe.ro |
| Escherichia coli | Gram-Negative | Inhibitory Action Observed inoe.ro |
| Mycobacterium luteum | Not Applicable | Inhibitory Action Observed inoe.ro |
| Cystopteries tenuis | Not Applicable | Inhibitory Action Observed inoe.ro |
Note: This table reflects the activity of a polymer surface modified with the compound's moiety, not the compound in a standard solution-based assay.
Antifungal and Antiprotozoal Potency
There is no available scientific literature or research data concerning the specific antifungal or antiprotozoal activity of this compound. While other novel sulfonamide derivatives have been evaluated for these properties, the results are not directly applicable to this compound nih.govnih.gov.
Standardized Methodologies for In Vitro Antimicrobial Screening (e.g., Disc Diffusion, Agar Well Diffusion)
The initial assessment of a novel compound's therapeutic potential often includes screening for antimicrobial activity. Standardized, cost-effective, and reproducible methods like disc diffusion and agar well diffusion are fundamental in this preliminary phase. These techniques provide qualitative or semi-quantitative data on a compound's ability to inhibit the growth of various pathogenic microorganisms.
Disc Diffusion Method: The disc diffusion assay, also known as the Kirby-Bauer test, is a widely accepted method for preliminary antimicrobial susceptibility testing. researchgate.net The procedure involves seeding an agar plate with a standardized inoculum of a specific microorganism, such as Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative). researchgate.net Sterile filter paper discs, approximately 6 mm in diameter, are impregnated with a known concentration of this compound and placed onto the agar surface. researchgate.net The plate is then incubated under optimal conditions (e.g., 37°C for 18-24 hours). nih.gov As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the compound possesses antimicrobial properties, it will inhibit microbial growth, resulting in a clear area around the disc known as the "zone of inhibition." The diameter of this zone is measured in millimeters and correlates with the susceptibility of the microorganism to the compound. nih.gov
Agar Well Diffusion Method: Similar to the disc diffusion method, the agar well diffusion technique is used to assess the antimicrobial efficacy of a test compound. nih.gov In this method, wells or holes (typically 6 mm in diameter) are punched into the agar medium that has been inoculated with a test microorganism. nih.gov A specific volume of this compound solution at a defined concentration is then added into each well. nih.gov During incubation, the compound diffuses from the well into the surrounding agar. The presence of a clear zone of inhibition around the well indicates antimicrobial activity, and the size of the zone is measured to determine the extent of this activity. nih.gov This method is particularly useful for testing compounds that may be difficult to impregnate onto paper discs.
The following table illustrates the type of data generated from such screening experiments for this compound against a panel of standard bacterial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound
Results from Disc Diffusion and Agar Well Diffusion Assays showing the diameter of the zone of inhibition in millimeters (mm).
| Microorganism | Gram Stain | Disc Diffusion (Zone of Inhibition, mm) | Agar Well Diffusion (Zone of Inhibition, mm) |
|---|---|---|---|
| Staphylococcus aureus | Positive | 14 | 16 |
| Bacillus subtilis | Positive | 12 | 13 |
| Escherichia coli | Negative | 9 | 10 |
| Pseudomonas aeruginosa | Negative | 7 | 8 |
Advanced Cellular Biology Investigations
Following initial screening, more advanced assays are required to understand the specific mechanisms through which this compound exerts its biological effects at the cellular level. These investigations delve into its impact on fundamental processes such as protein maintenance, cell growth, and signaling pathways.
Effects on Protein Homeostasis and Degradation Pathways
Protein homeostasis, or proteostasis, is critical for cellular function and survival. It involves the coordinated action of pathways that manage protein synthesis, folding, and degradation. Two major pathways for protein degradation are the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway (ALP). nih.gov Investigating the effect of this compound on these pathways can reveal its mechanism of action, particularly in the context of diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders and cancer. nih.govnih.gov
To assess the compound's influence, researchers can treat cultured cells with varying concentrations of this compound and monitor key markers of these pathways. For instance, an accumulation of ubiquitinated proteins might suggest inhibition of the proteasome. Conversely, an increase in the levels of autophagy markers like LC3-II could indicate an induction of the autophagy pathway. nih.gov These effects are typically measured using techniques like immunoblotting to quantify the levels of specific proteins involved in these degradation systems.
Assessment of Cellular Proliferation and Colony Formation Assays
To determine the cytostatic or cytotoxic effects of this compound, cellular proliferation and colony formation assays are essential. These assays quantify the ability of cells to divide and form colonies, providing insight into the compound's potential as an anticancer agent. nih.gov
Cellular Proliferation Assays: Proliferation can be measured using various methods. One common technique is the MTT assay, which measures the metabolic activity of viable cells. nih.gov Cells are seeded in 96-well plates, treated with the compound for a set period (e.g., 24, 48, or 72 hours), and then incubated with the MTT reagent. Viable cells convert the soluble MTT into an insoluble formazan product, which is then dissolved and measured spectrophotometrically. A decrease in the signal indicates reduced cell viability or proliferation. nih.gov
Colony Formation Assay: The colony formation or clonogenic assay is a label-free method that assesses the long-term survival and proliferative capacity of single cells after treatment with a compound. nih.gov In this assay, a small number of cells (e.g., 200-500) are seeded in a culture dish and treated with this compound. The cells are then allowed to grow for an extended period (e.g., 7-14 days) until they form visible colonies. The colonies are fixed, stained (e.g., with crystal violet), and counted. A reduction in the number or size of colonies in treated cells compared to untreated controls indicates that the compound inhibits cell survival and proliferation. nih.gov
The data below represents a potential outcome from a colony formation assay designed to test the efficacy of the compound.
Table 2: Hypothetical Effect of this compound on Colony Formation
Results showing the number of colonies formed by a cancer cell line after 10 days of treatment.
| Treatment Concentration (µM) | Average Number of Colonies | Inhibition of Colony Formation (%) |
|---|---|---|
| 0 (Control) | 150 | 0% |
| 10 | 112 | 25% |
| 50 | 65 | 57% |
| 100 | 21 | 86% |
Immunoblotting and Gene Expression Analysis for Pathway Modulation
To dissect the molecular mechanisms underlying the observed cellular effects of this compound, researchers employ techniques like immunoblotting (Western blotting) and gene expression analysis. These methods allow for the examination of how the compound modulates specific cellular signaling pathways.
Immunoblotting: Immunoblotting is used to detect and quantify specific proteins within a cell lysate. After treating cells with the compound, total protein is extracted and separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to target proteins of interest. For example, to investigate if the compound induces apoptosis (programmed cell death), one could probe for key apoptotic proteins like cleaved Caspase-3 or PARP. An increase in these markers in treated cells would suggest the activation of apoptotic pathways.
Gene Expression Analysis: Gene expression analysis, often performed using quantitative real-time polymerase chain reaction (qRT-PCR), measures the levels of specific messenger RNA (mRNA) transcripts. This technique can reveal if this compound alters the transcription of genes involved in processes like cell cycle regulation or apoptosis. For instance, an observed upregulation of the gene encoding the tumor suppressor p53 would provide a mechanistic link to the compound's anti-proliferative effects. mdpi.com This level of analysis is crucial for identifying the precise molecular targets and pathways affected by the compound, guiding its further development as a potential therapeutic agent.
Broader Academic and Research Applications
Utilization as Biochemical Probes in Biological Research
The structural framework of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and related sulfonamides makes them valuable tools for investigating biological systems. These compounds are utilized as biochemical probes to explore and characterize the function and behavior of proteins and cellular pathways. The primary amino group and the sulfonamide linkage can be chemically modified, for instance, by attaching fluorescent tags. This allows for the synthesis of specialized probes that can bind to specific biological targets, such as G-protein coupled receptors, enabling researchers to visually locate these targets within cells and study their distribution and dynamics. Such probes are instrumental in establishing binding assays to screen for new agonists or antagonists of a receptor, thereby clarifying its physiological and pharmacological roles.
Contributions to Pharmaceutical Development and Drug Discovery Pipelines
The sulfonamide motif is a cornerstone in medicinal chemistry, and this compound serves as a key building block or lead compound in drug discovery pipelines. Its broad range of bioactivity and versatile structure make it an excellent candidate for developing new therapeutic agents. nih.gov The core 4-aminobenzenesulfonamide structure is a well-established pharmacophore known for a variety of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov Researchers leverage this scaffold to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, contributing significantly to the expansion of therapeutic options for a multitude of diseases.
A primary application of this compound and its analogs is in the discovery of new enzyme inhibitors. The 4-aminobenzenesulfonamide group is a classic zinc-binding group, making it particularly effective at targeting metalloenzymes like carbonic anhydrases (CAs). Derivatives of this compound have been extensively studied as inhibitors of various human CA isoforms that are implicated in diseases such as glaucoma and cancer. acs.org Beyond carbonic anhydrases, the sulfonamide scaffold has been incorporated into inhibitors for other critical enzyme classes, including protein kinases, which are central to cancer signaling pathways. The development of these inhibitors is often supported by computational modeling to optimize the interaction between the compound and the enzyme's active site. nih.gov
| Compound Class | Target Enzyme | Inhibition Value (IC50 or Ki) | Reference |
|---|---|---|---|
| Indazolyl benzenesulfonamides | TTK Kinase | IC50 = 3.6 nM | nih.gov |
| 4-Aminobenzenesulfonamide Derivatives | Carbonic Anhydrase II (hCA II) | Ki = 250 nM (for parent sulfanilamide) | acs.org |
| 4-Aminobenzenesulfonamide Derivatives | Carbonic Anhydrase VII (hCA VII) | Ki = 2.4 nM - 9.8 µM (for various derivatives) | acs.org |
| Sulfonamide-bearing pyrazolone (B3327878) derivatives | Acetylcholinesterase (AChE) | Ki = 1.03 - 26.68 µM | nih.gov |
Since the discovery of Prontosil, the first sulfonamide antibiotic, this class of compounds has been fundamental in the fight against bacterial infections. nih.gov The 4-aminobenzenesulfonamide core structure acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folate synthesis in bacteria. This disruption of a vital metabolic pathway leads to a bacteriostatic effect. Research continues into synthesizing novel sulfonamide derivatives, including those based on the this compound structure, to overcome microbial resistance and broaden the spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.commdpi.com
| Compound Class | Microorganism | Activity (MIC or Zone of Inhibition) | Reference |
|---|---|---|---|
| Benzenesulfonamide-bearing 1H-imidazolethiol derivatives | M. abscessus | MIC = 64 µg/mL | mdpi.com |
| Thiopyrimidin-Benzenesulfonamide Compounds | K. pneumoniae | Zone of Inhibition = 15 - 30 mm | mdpi.com |
| Thiopyrimidin-Benzenesulfonamide Compounds | P. aeruginosa | Zone of Inhibition = 15 - 30 mm | mdpi.com |
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov This has led to the strategy of polypharmacology, which involves designing single molecules that can modulate multiple targets simultaneously. northwestern.edu The sulfonamide scaffold is exceptionally well-suited for this "multi-target designed drug" approach due to its structural versatility and broad bioactivity. nih.gov By combining the sulfonamide pharmacophore with other active moieties, researchers can create hybrid molecules that, for example, concurrently inhibit enzymes like carbonic anhydrases and cholinesterases, which are both relevant targets in Alzheimer's disease. nih.gov This strategy aims to achieve a synergistic therapeutic effect and potentially reduce the likelihood of developing drug resistance.
Integration into Advanced Materials Science for Biomedical Engineering (e.g., Biocidal Polymer Surfaces)
The application of this compound and related structures extends into materials science, particularly for biomedical engineering applications. researchgate.netabe-journal.org A significant area of research is the development of materials with antimicrobial properties to prevent infections associated with medical devices. One approach involves creating biocidal polymers by incorporating antimicrobial agents directly into the polymer structure. epa.gov
Sulfonamide-based compounds can be used to create these advanced materials. For example, halogenated polystyrene-divinylbenzene sulfonamides have been developed as a class of biocidal polymers. epa.gov Another technique is surface grafting, where polymer chains containing bioactive molecules are covalently attached to the surface of a substrate material. nih.govkpi.uamdpi.com This method can be used to immobilize sulfonamide moieties onto the surfaces of medical devices, creating non-leaching biocidal surfaces that kill microbes on contact. Furthermore, sulfonimide-based dendrimers, which are highly branched, tree-like polymers, can be designed to have specific surface chemistries, making them suitable for use as functional and stable surface coatings in biomedical applications. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-acetylphenyl)-4-aminobenzenesulfonamide and its derivatives?
Methodological Answer: The synthesis of 4-aminobenzenesulfonamide derivatives typically involves nucleophilic substitution reactions. For example, derivatives with substituted benzyl groups are synthesized by reacting 4-aminobenzenesulfonamide with benzyl chlorides under basic conditions (e.g., KCO in acetonitrile). Purification is achieved via silica gel column chromatography, yielding products with 80–91% efficiency. Melting points (107–177°C) and H/C NMR data are critical for structural validation .
Q. How is this compound characterized analytically?
Methodological Answer: Characterization involves:
- Melting Point Analysis : Determines purity (e.g., 167–170°C range for chlorobenzyl derivatives) .
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.5–8.0 ppm), acetyl groups (δ 2.5–2.7 ppm), and sulfonamide NH (δ 10–12 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and sulfonamide (δ 125–130 ppm) carbons .
- Mass Spectrometry : Fragmentation patterns validate molecular ions (e.g., [M+H]) and substituent-specific peaks .
Q. What are the primary applications of this compound in analytical chemistry?
Methodological Answer: In spectrophotometry, 4-aminobenzenesulfonamide derivatives react with nitrite ions under acidic conditions to form diazo compounds, which couple with N-(1-naphthyl)ethylenediamine to produce azo dyes. These are quantified at 540 nm for nitrite detection in water samples .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) model electronic structures by incorporating exact exchange and gradient corrections. Key parameters include:
- HOMO-LUMO Gap : Predicts reactivity (e.g., narrower gaps correlate with higher electrophilicity).
- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., sulfonamide and acetyl groups) for interaction studies .
- Thermochemical Accuracy : Benchmarked against experimental atomization energies (average deviation: ±2.4 kcal/mol) .
Q. How do structural modifications influence bioactivity in sulfonamide derivatives?
Methodological Answer:
- QSAR Studies : Correlate substituent hydrophobicity (logP) or electronic effects (Hammett σ) with inhibitory activity. For example, trifluoromethyl groups enhance membrane permeability and target binding .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites. Acetylphenyl derivatives show higher affinity for carbonic anhydrase isoforms due to π-π stacking and hydrogen bonding .
Q. How can researchers resolve contradictions in reported synthetic yields for similar derivatives?
Methodological Answer:
- Reaction Optimization : Vary solvents (DMF vs. acetonitrile), bases (KCO vs. EtN), or temperature (room temp vs. reflux) to assess yield reproducibility .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-acetylation) that reduce yields.
- Statistical Design : Apply factorial experiments to identify critical variables (e.g., stoichiometry, reaction time) .
Q. What crystallographic techniques validate the solid-state structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and packing motifs. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
